Communiol F

Description

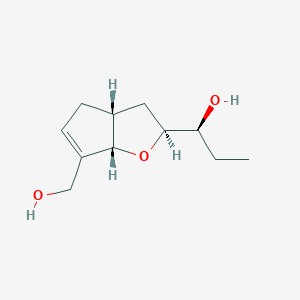

Structure

3D Structure

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(1S)-1-[(2S,3aR,6aS)-6-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-yl]propan-1-ol |

InChI |

InChI=1S/C11H18O3/c1-2-9(13)10-5-7-3-4-8(6-12)11(7)14-10/h4,7,9-13H,2-3,5-6H2,1H3/t7-,9+,10+,11+/m1/s1 |

InChI Key |

PXDHCJKQXWSQSU-PXIYARARSA-N |

SMILES |

CCC(C1CC2CC=C(C2O1)CO)O |

Isomeric SMILES |

CC[C@@H]([C@@H]1C[C@H]2CC=C([C@H]2O1)CO)O |

Canonical SMILES |

CCC(C1CC2CC=C(C2O1)CO)O |

Synonyms |

communiol F |

Origin of Product |

United States |

Origin and Isolation in Academic Research

Discovery and Isolation from Fungal Sources

Communiol F is a polyketide-derived natural product that has been identified and isolated from fungal sources through dedicated academic research efforts. Its discovery is part of a broader investigation into the secondary metabolites produced by coprophilous fungi, which are fungi that grow on animal dung. These organisms are known for producing a diverse array of bioactive compounds.

The initial discovery of the communiol family of compounds, including this compound, arose from the screening of fungal cultures for antagonistic properties against other fungi. Researchers identified a culture of Podospora communis that showed such activity, prompting a detailed chemical investigation of its metabolic products. utoronto.ca This led to the isolation and characterization of several new compounds, designated as communiols.

This compound was isolated alongside other related compounds, namely Communiols E, G, and H, from two distinct geographical isolates of Podospora communis. utoronto.ca The structural elucidation of these compounds was accomplished through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. utoronto.ca The molecular formula of this compound has been determined to be C₁₁H₁₈O₃. researchgate.net

Specific Fungal Species Associated with Communiol Production

The primary fungal species known to produce this compound is Podospora communis. utoronto.ca This fungus belongs to the order Sordariales and is commonly found on the dung of herbivorous animals. utoronto.caresearchgate.net The production of this compound has been confirmed in at least two different isolates of Podospora communis, indicating that it is a characteristic metabolite of this species.

The specific isolates from which this compound has been obtained are:

JS 161 : Collected from a sample of horse dung in northern California. utoronto.ca

JS 349 : Obtained from a sample of horse dung in Ecuador. utoronto.ca

The fact that geographically distinct isolates of the same fungal species produce this compound and its congeners suggests a conserved biosynthetic pathway for these compounds within Podospora communis.

Methodological Approaches for Isolation from Natural Matrix

The isolation of this compound from its natural matrix, the fungal culture, involves a multi-step process that begins with fermentation, followed by extraction and chromatographic purification.

Fermentation: The process starts with the cultivation of Podospora communis in a suitable growth medium. The fungus is allowed to grow and produce secondary metabolites over a period of time.

Extraction: Following fermentation, the culture broth is filtered to separate the fungal mycelium from the liquid medium. The filtered broth, which contains the secreted secondary metabolites, is then subjected to solvent extraction. Ethyl acetate (B1210297) is the solvent used to extract the communiols, including this compound, from the aqueous culture broth. utoronto.ca

Purification: The crude ethyl acetate extract, containing a mixture of compounds, undergoes further purification using chromatographic techniques. The typical purification workflow for this compound is as follows:

Sephadex LH-20 Column Chromatography : The initial fractionation of the crude extract is performed using a Sephadex LH-20 column. utoronto.ca This size-exclusion chromatography separates compounds based on their molecular size.

Reversed-Phase High-Performance Liquid Chromatography (HPLC) : The fractions containing the compounds of interest are then subjected to reversed-phase HPLC for final purification. utoronto.ca This technique separates compounds based on their hydrophobicity, yielding pure this compound.

The structure and purity of the isolated this compound are then confirmed using spectroscopic methods such as Fast Atom Bombardment Mass Spectrometry (FABMS) and various NMR techniques. utoronto.ca

Biosynthetic Pathways and Precursors of Communiol F

Proposed Biosynthetic Origins as a Fungal Polyketide

Communiol F is classified as a fungal polyketide, a group of natural products biosynthesized from the repeated condensation of acetyl-CoA and malonyl-CoA units. rsc.orgmdpi.com The biosynthesis of polyketides is a complex process, often involving a series of enzymatic reactions that build and modify a linear polyketide chain. researchgate.net This chain subsequently undergoes cyclization and other modifications to yield the final, structurally diverse product. nih.govsciepublish.com

The proposed biosynthetic origin of this compound as a fungal polyketide is based on its carbon skeleton, which is consistent with the established principles of polyketide biosynthesis. rsc.org Fungal polyketides are known for their vast structural diversity, which arises from variations in the starting units, the extent of reduction of keto groups, and the mode of cyclization. acs.org In the case of this compound, it is hypothesized that a linear polyketide precursor undergoes specific cyclization reactions to form its characteristic bicyclic ring system.

Table 1: General Characteristics of Fungal Polyketide Biosynthesis

| Feature | Description |

| Primary Precursors | Acetyl-CoA, Malonyl-CoA |

| Core Enzyme | Polyketide Synthase (PKS) |

| Chain Elongation | Stepwise condensation of acyl units |

| Structural Diversity | Achieved through variations in chain length, reduction, and cyclization |

Enzymatic Mechanisms Implicated in Communiol Biosynthesis

The biosynthesis of this compound is believed to be orchestrated by a suite of enzymes, with a central role played by Polyketide Synthase (PKS). mdpi.comswinburne.edu.au Fungal PKSs are large, multifunctional enzymes that catalyze the assembly of the polyketide chain. acs.org These enzymes are typically classified as Type I PKSs, which are single, large proteins with multiple catalytic domains. sciepublish.com

The biosynthesis of a bicyclic structure like that of this compound would likely involve the following key enzymatic steps:

Polyketide Chain Assembly: A Type I PKS would iteratively condense acetyl-CoA and malonyl-CoA units to form a linear polyketide chain of a specific length.

Reductive Steps: Within the PKS, specific domains such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER) would selectively reduce certain keto groups, leading to the specific pattern of oxygenation seen in this compound.

Cyclization: Following the synthesis of the linear chain, one or more cyclase enzymes would catalyze the intramolecular cyclization reactions to form the bicyclic core of this compound. The formation of such bicyclic systems in other fungal polyketides often involves Diels-Alder-type reactions or other pericyclic reactions, which can be enzyme-catalyzed. nih.gov

Tailoring Reactions: After the core structure is formed, a series of "tailoring" enzymes, such as oxidases (e.g., P450 monooxygenases) and reductases, would carry out further modifications to produce the final structure of this compound. mdpi.com

Precursor Incorporation Studies and Isotopic Labeling Methodologies

While specific precursor incorporation studies for this compound have not been detailed in the available literature, the methodologies for such investigations are well-established in the study of fungal polyketides. Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways.

In a typical experiment to study the biosynthesis of this compound, the producing fungus, Podospora communis, would be cultured in the presence of isotopically labeled precursors. The most common precursors used are:

[1-¹³C]acetate

[2-¹³C]acetate

[1,2-¹³C₂]acetate

After a period of incubation, this compound would be isolated, and the distribution of the ¹³C label in its structure would be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis would reveal which carbon atoms in the this compound molecule are derived from the carboxyl or methyl group of acetate (B1210297), thereby confirming its polyketide origin and providing insights into the folding pattern of the initial polyketide chain.

Table 2: Common Isotopically Labeled Precursors in Polyketide Biosynthesis Studies

| Labeled Precursor | Information Gained |

| [1-¹³C]acetate | Identifies carbon atoms derived from the carboxyl group of acetate. |

| [2-¹³C]acetate | Identifies carbon atoms derived from the methyl group of acetate. |

| [1,2-¹³C₂]acetate | Reveals intact acetate units, helping to delineate the polyketide chain assembly. |

Further studies could employ other labeled precursors, such as labeled forms of propionate (B1217596) or butyrate, to investigate the possibility of their incorporation into the polyketide backbone, a known variation in some fungal polyketide biosyntheses.

Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods were fundamental to both the initial proposed structure and the subsequent stereochemical revision of Communiol F. acs.orgintertek.com Techniques including NMR, mass spectrometry, and IR spectroscopy provided essential data regarding the molecule's connectivity, molecular weight, and functional groups. uib.nonih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was the most critical tool for determining the complex stereochemistry of this compound. The initial stereochemical assignment relied heavily on Nuclear Overhauser Effect Spectroscopy (NOESY) correlations. acs.org However, a subsequent enantioselective total synthesis of the proposed structure and its enantiomer revealed inconsistencies with the natural product. acs.orgnih.gov

Comparison of the ¹H and ¹³C NMR spectral data of the synthetic compound with that of natural this compound proved definitive. acs.orgacs.org The data for the synthesized candidate structure, (5S,7R,8S,11R)-form, were identical to those of the natural compound, leading to a revision of the previously proposed stereochemistry. acs.org This synthetic approach, verified by NMR, corrected the initial assignment that was based on biosynthetic presumptions and NOESY data of related compounds. acs.org

Table 1: Selected ¹H and ¹³C NMR Spectral Data Comparison for this compound Revision Note: The following table is illustrative of the types of data compared. Exact values are found in the supporting information of the primary literature.

| Atom Position | Initial Proposed Structure (¹³C NMR, δ ppm) | Revised Structure (¹³C NMR, δ ppm) | Natural this compound (¹³C NMR, δ ppm) | Key ¹H NMR Observation (Revised Structure) |

| C-7 | Data Mismatch | Data Match | Identical to Revised | Vicinal coupling constant (J) between 7-H and 8-H (≈3.6 Hz) supported the threo relationship. acs.org |

| C-8 | Data Mismatch | Data Match | Identical to Revised | The absolute configuration at C-8 was revised to S. acs.org |

| C-11 | Data Mismatch | Data Match | Identical to Revised | NOESY correlations were re-evaluated in the context of the synthetic compound. acs.org |

Mass spectrometry (MS) was essential for determining the molecular formula of this compound upon its initial isolation. uchile.cl High-resolution mass spectrometry (HRMS) provides the accurate mass of a molecule, allowing for the unambiguous determination of its elemental composition. msu.eduwikipedia.org For this compound, this technique established the molecular formula, providing the foundation upon which spectroscopic and synthetic analyses were built. acs.orguchile.cl Tandem MS (MS/MS) experiments can further provide structural information through controlled fragmentation of the parent ion, helping to identify key structural motifs. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Data Type | Information Obtained |

| HRMS | m/z | Molecular Formula |

| MS/MS | Fragment Ions | Structural Fragments |

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. researchgate.netwikipedia.org In the analysis of this compound, IR spectroscopy would have been used to identify key structural components. uchile.clmdpi.com Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and carbon-carbon double bonds (C=C) would be prominent in its spectrum, confirming the presence of these functionalities as proposed in the bicyclic polyketide structure. gelest.comspectroscopyonline.com

Table 3: Expected IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | ~3400-3200 (broad) |

| Alkene | C=C Stretch | ~1650 |

| Lactone (Ester) | C=O Stretch | ~1735 |

| Alkane | C-H Stretch | ~2950-2850 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unambiguous proof of a molecule's absolute stereochemistry. libretexts.orgwikipedia.orgnorthwestern.edu This technique involves diffracting X-rays off a single crystal of a compound to generate a unique diffraction pattern, from which an electron density map and ultimately the complete molecular structure can be calculated. wikipedia.org

In the case of this compound and its related compounds, the literature does not indicate that X-ray crystallography was successfully used to determine the absolute configuration directly. acs.orgnih.gov Instead, the absolute stereochemistry of the related communiol A was determined using the modified Mosher method, and this result was initially extrapolated to other communiols, including F. acs.org The definitive stereochemical assignment for this compound was ultimately achieved not by crystallography, but by the total synthesis of a candidate structure and the subsequent comparison of its spectroscopic data (primarily NMR) with the natural product. acs.orgacs.org This highlights a common challenge in natural product chemistry where obtaining suitable crystals for X-ray analysis can be difficult.

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry uses computer simulations based on theoretical chemistry principles to calculate the structures and properties of molecules. wikipedia.orgiranchembook.ir Methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts, calculate energies of different stereoisomers, and thus help confirm or predict the most likely structure of a molecule. researchgate.netnih.gov

For this compound, the available research literature does not describe the use of computational chemistry to confirm its structure. acs.orguchile.clnih.gov The structural revision was accomplished through the classical approach of enantioselective synthesis and direct comparison of empirical spectroscopic data. acs.org While computational methods are now a powerful synergistic tool used alongside experimental techniques for structural elucidation, the work on this compound relied on established experimental methodologies. intertek.comresearchgate.net

Stereochemical Analysis and Revision of Communiol F

Initial Stereochemical Postulations and Challenges

Communiol F was first isolated and characterized along with its congeners, Communiols E, G, and H. In the initial study, the gross structure of this compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. The relative stereochemistry was postulated by comparing its NMR data, such as coupling constants (e.g., JH5-H11 ≈ 7.5 Hz), with those of the co-isolated and structurally similar Communiol E. nih.gov

However, establishing the complete stereochemical configuration from spectroscopic data alone proved challenging. The relative stereochemistry of the epoxide ring in relation to the other stereocenters in the molecule could not be independently and unambiguously determined through NMR analysis. nih.gov Consequently, the stereochemistry at this position was presumed based on the structural similarity to other communiols. Furthermore, the absolute stereochemistry of the entire molecule was not definitively proven but was instead presumed by analogy to Communiol A, whose stereochemistry had been previously assigned. nih.gov These presumptions, while based on logical biosynthetic reasoning, highlighted the inherent limitations of spectroscopic methods for assigning the absolute configuration of complex molecules without external confirmation.

Enantioselective Total Synthesis as a Tool for Stereochemical Assignment

To unequivocally determine the correct stereostructure of this compound, the enantioselective total synthesis of the proposed structure was undertaken. nih.govacs.org The successful synthesis of a stereochemically defined molecule provides a definitive standard against which the natural product can be compared.

A synthetic route was designed to produce the enantiomer of the 8-epimer of the originally proposed structure for this compound, which was designated as structure 2a . acs.org This newly proposed structure was hypothesized to be the correct one based on prior synthetic work that had led to the stereochemical revision of other members of the communiol family, namely Communiols A, B, C, D, and H. acs.orgfao.org The key step in the synthesis involved a Lewis acid-mediated ring closure of an allylsilane intermediate, which allowed for precise control over the formation of the bicyclic ether core of the molecule. nih.govacs.org This strategic use of enantioselective synthesis provided a stereochemically pure sample of the candidate molecule, enabling a direct comparison with the natural product.

Comparative Analysis of Synthetic and Natural Product Data for Revision

The definitive proof for the stereochemical revision came from a direct comparison of the analytical data of the synthesized candidate molecule (2a ) with the data reported for the natural this compound. While the ¹H and ¹³C NMR spectra of the synthetic material were in agreement with the natural product, a critical discrepancy was observed in the specific rotation, a key physical property for distinguishing between enantiomers.

| Compound Data | Initially Proposed Structure (ent-8-epi-2a) | Revised Structure (2a) | Natural this compound |

| Stereochemistry | (5R,7S,8R,11S) | (5S,7R,8S,11R) | (5S,7R,8S,11R) |

| Specific Rotation | Not reported | [α]²²D +21 | [α]D +137 |

| Reference | acs.org | acs.org | acs.org |

Implications of Stereochemical Revision for Structure-Activity Relationships

The revision of the stereochemical assignment of this compound has significant implications for understanding its biological activity. It is a fundamental principle in pharmacology and medicinal chemistry that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. numberanalytics.comnih.gov These biological macromolecules are themselves chiral, and thus they often interact differently with different stereoisomers of a compound. nih.govmdpi.com

Therefore, the correct (5S,7R,8S,11R) stereochemistry of this compound is essential for any further investigation into its mechanism of action and for the design of synthetic analogues with potentially improved or modified biological activity. The precise structural knowledge gained from the stereochemical revision provides the accurate foundation needed for meaningful structure-activity relationship (SAR) studies, which aim to correlate a molecule's structure with its function. numberanalytics.com

Total Synthesis of Communiol F

: Retrosynthetic Disconnections and Strategic Design

The strategic plan for the total synthesis of Communiol F is rooted in a logical retrosynthetic analysis, which deconstructs the target molecule into simpler, achievable starting materials. This approach allows for the identification of key challenges and the formulation of an efficient synthetic route.

Identification of Key Stereocenters and Challenging Structural Motifs

This compound possesses a unique 2-oxabicyclo[3.3.0]octane framework. The enantioselective total synthesis and subsequent comparison with the natural product led to the revised stereochemical assignment of this compound as the (5S,7R,8S,11R)-form. acs.org The key structural challenges in the synthesis of this compound include the construction of this bicyclic core and the precise control of the multiple stereocenters within the molecule.

Approaches to Bicyclic Core Construction

The core 2-oxabicyclo[3.3.0]octane structure of this compound was envisioned to be constructed through a key intramolecular cyclization reaction. acs.org The retrosynthetic analysis identified a Lewis acid-mediated cyclization of an advanced intermediate as the pivotal step. acs.org This intermediate was designed to contain a lactol functional group, serving as the electrophile, and an allylsilane moiety, acting as the nucleophile. acs.org This strategic disconnection simplifies the complex bicyclic system into a more manageable acyclic precursor. Another approach that has been explored for the synthesis of similar bicyclic ethers is the oxy-Favorskii rearrangement. researchgate.net

Enantioselective Methodologies in Synthesis

The synthesis of this compound was accomplished in an enantioselective manner, ensuring the formation of the correct stereoisomer. acs.org This was achieved through a combination of substrate control and the use of chiral building blocks.

Use of Chiral Auxiliaries

The synthesis of this compound commenced from a known chiral starting material, a common and effective strategy in asymmetric synthesis that falls under the broad concept of using a chiral pool. acs.orgnih.gov Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recycled. wikipedia.org

Key Reaction Sequences and Intermediates

The synthesis of this compound is characterized by a series of carefully orchestrated reactions designed to construct the core bicyclic structure and install the requisite functional groups with high fidelity.

Lewis Acid-Mediated Ring Closure Reactions

A pivotal step in the total synthesis of this compound is the construction of its bicyclic core. This was achieved through a Lewis acid-mediated ring closure reaction. nih.govacs.org Lewis acids are employed in organic synthesis to activate substrates towards nucleophilic attack, and in this case, to facilitate the complex cyclization cascade required to form the fused ring system. escholarship.orgrsc.org The reaction involves the intramolecular attack of a nucleophile onto an activated electrophile within a linear precursor, thereby forging the key carbon-carbon bond that closes the ring. The choice of Lewis acid is critical for both the efficiency and the stereochemical outcome of the cyclization. organic-chemistry.orgnih.gov

Allylsilane-Based Transformations

The nucleophile in the key ring-closing step is an allylsilane. nih.govacs.org Allylsilanes are versatile reagents in organic synthesis, valued for their stability and their ability to act as carbon nucleophiles in the presence of Lewis acids or other electrophilic activators. researchgate.net In the synthesis of this compound, an allylsilane intermediate was strategically employed to undergo a Lewis acid-mediated cyclization, forming the heterocyclic ring system. The silicon group in the allylsilane intermediate stabilizes the adjacent developing positive charge (the β-silicon effect) during the electrophilic substitution, guiding the regioselectivity of the bond formation and ensuring the desired connectivity in the product. researchgate.netorganic-chemistry.org

Specific Functional Group Interconversions and Protecting Group Strategies

Beyond the key cyclization, the synthesis required several specific functional group manipulations. The synthesis of the candidate structure for this compound, designated as 2a, began from an aldehydic intermediate (12) used in the synthesis of the related compound, Communiol E. acs.org

This aldehyde was transformed into an α,β-unsaturated aldehyde (15) in a two-step, one-pot sequence. First, it underwent α-selenylation using phenylselenenylethylamine (PhSeNEt₂). The resulting α-selenoaldehyde intermediate (14) was then treated in situ with aqueous sodium periodate (B1199274) (NaIO₄) to induce oxidative elimination of the selenide, thereby introducing the double bond. acs.org

Subsequent steps involved the reduction of the α,β-unsaturated aldehyde (15) to the corresponding allylic alcohol (16) using diisobutylaluminium hydride (DIBAL-H). The final step to yield the target molecule was the removal of a tert-butyldiphenylsilyl (TBDPS) protecting group from the alcohol moiety. acs.org Protecting groups like TBDPS are essential in complex syntheses to mask reactive functional groups while other parts of the molecule are being modified.

| Step | Intermediate | Reagents | Product | Transformation |

| 1 | Aldehyde (12) | 1. PhSeNEt₂ 2. aq NaIO₄ | α,β-Unsaturated aldehyde (15) | Selenylation and oxidative elimination |

| 2 | Aldehyde (15) | DIBAL-H | Allylic alcohol (16) | Reduction of aldehyde |

| 3 | Alcohol (16) | Deprotection agent | This compound (2a) | Removal of TBDPS protecting group |

Stereochemical Control and Diastereoselectivity in Synthetic Steps

A central challenge and achievement of the this compound synthesis was the precise control of its stereochemistry. The synthesis was enantioselective, meaning it was designed to produce one specific enantiomer of the target molecule. nih.govacs.org This is critical as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. beilstein-journals.orgethz.ch

Evaluation of Synthetic Efficiency and Scalability

The efficiency of a total synthesis is a measure of its ability to produce the target compound in a good yield with minimal steps and resources. The reported synthesis of this compound was highly successful in its primary goals: to produce the molecule and to enable the definitive assignment of its stereochemistry. acs.org

However, the scalability of this specific synthetic route—its suitability for producing large quantities of this compound—presents potential challenges. Multi-step linear syntheses are often difficult to scale up due to the compounding effect of yield losses. nih.gov Furthermore, the use of specialized reagents, such as those for the selenylation step, and the need for chromatographic purification after many steps can add complexity and cost to a large-scale process. ucl.ac.uk While academic total syntheses are primarily focused on demonstrating the feasibility of a route and solving intellectual challenges like structural confirmation, significant process optimization would be required to adapt such a route for efficient and economical large-scale production. unizg.hr

Structure Activity Relationship Sar Studies Preclinical/mechanistic Focus

Systematic Derivatization Strategies for SAR Exploration

The exploration of Communesin F's SAR has been largely propelled by the development of convergent and modular synthetic strategies. These approaches allow for the late-stage introduction of diversity, enabling a systematic investigation of how different parts of the molecule contribute to its biological effects.

A pivotal strategy has been the "unified enantioselective total synthesis," which facilitates the production of all known epoxide-containing communesin alkaloids from a common intermediate. nih.govnih.gov This biomimetic approach, predicated on the diazene-directed assembly of two complex fragments to form the critical C3a–C3a′ linkage, provides a powerful platform for generating a library of related compounds. nih.gov The modularity of this synthesis is a cornerstone of SAR exploration, as it allows for the independent modification of the two main fragments before they are combined. nih.govacs.org This has enabled the synthesis of not only the naturally occurring communesins (A-I) but also unnatural isomers and derivatives with varied substitution patterns. nih.govacs.org

This systematic approach allows for a head-to-head comparison of the biological activities of closely related molecules, differing only by a specific structural modification. For instance, by varying the acyl group on the N1′ position or introducing substituents on the N8′ position, researchers can directly probe the functional importance of these regions of the molecule. acs.org

Impact of Specific Structural Moieties on Biological Interactions

Through the comparative analysis of a library of natural and synthetic communesins, key structural determinants for cytotoxic activity against human cancer cell lines have been identified. These studies highlight the critical role of specific functional groups and substitutions on the core heptacyclic scaffold.

The N8′ Position: One of the most significant findings from SAR studies is the profound impact of substitution at the N8′ position. A comparative anticancer screening of all nine natural communesins and eight synthetic derivatives revealed that the introduction of a sulfonamide group at the N8′ position leads to a dramatic enhancement of potency. Specifically, N8′-sulfonamide derivatives exhibited up to a 10-fold increase in cytotoxicity against five human cancer cell lines compared to their natural, unsubstituted counterparts. nih.govacs.org For example, N8′-SES-communesin G was found to be approximately 10 times more potent than natural (-)-Communesin G. acs.org This suggests that the N8' position is a critical "hotspot" for modification and that the electronic and steric properties of the sulfonamide group may facilitate a key interaction with the biological target.

The N1′ Acyl Group: The nature of the acyl substituent at the N1′ position also influences biological activity. The natural communesins display variability at this position (e.g., acetyl in Communesin F, sorbyl in Communesins C and D, propionyl in G, butanoyl in H), which contributes to differences in their biological profiles. acs.org While Communesins E and F demonstrate insecticidal activity, Communesins C and D are moderately active against leukemia cell lines. acs.org This indicates that the length and saturation of the N1'-acyl chain can modulate the potency and possibly the selectivity of the compounds.

The C10-Epoxide Ring: The presence of a C10-epoxide is a distinguishing feature of most communesin alkaloids, except for Communesin F. The successful synthesis of these epoxide-containing analogs has been crucial for a comprehensive SAR analysis. nih.govacs.org Comparative studies have identified (-)-Communesin B, which contains the epoxide, as the most potent of the naturally occurring communesins. nih.govacs.org The epoxide moiety, a known electrophilic group, could potentially engage in covalent interactions with nucleophilic residues in a biological target, although its precise role in the mechanism of action is still under investigation. The instability of this epoxide under acidic conditions has also been noted, which presents a challenge for derivatization but also hints at its potential reactivity. semanticscholar.org

The following table summarizes the comparative anticancer activities of selected Communesin derivatives, highlighting the impact of these key structural moieties.

| Compound | Key Structural Moieties | Relative Potency (Anticancer Activity) |

|---|---|---|

| (-)-Communesin F | N1'-Acetyl, N8'-H, No C10-Epoxide | Baseline |

| (-)-Communesin B | N1'-Acetyl, N8'-H, C10-Epoxide | Most potent natural communesin nih.govacs.org |

| (-)-Communesin G | N1'-Propionyl, N8'-H, C10-Epoxide | Lower than Communesin B |

| N8'-SES-Communesin G | N1'-Propionyl, N8'-SES (sulfonamide), C10-Epoxide | ~10-fold more potent than (-)-Communesin G acs.org |

| (+)-Communesin D | N1'-Sorbyl, N8-Formyl, C10-Epoxide | Active |

| N8'-SES derivative of Communesin D precursor | N1'-Sorbyl, N8-Formyl, N8'-SES (sulfonamide), C10-Epoxide | Significantly more potent than (+)-Communesin D acs.org |

Rational Design of Analogs for Mechanistic Probes

The rational design of Communesin F analogs extends beyond simply enhancing potency to creating tools for probing the mechanism of action. The modularity of the synthetic routes is again crucial, allowing for the deliberate construction of molecules designed to answer specific mechanistic questions.

A key example of rational design is the synthesis of an iso-communesin derivative, an unnatural constitutional isomer of the communesin skeleton. nih.govacs.org By guiding the biomimetic rearrangement pathway during synthesis, chemists were able to create a molecule with a different topological arrangement of the core rings. acs.org The biological evaluation of such isomers is critical for understanding the spatial requirements of the pharmacophore. If the unnatural isomer is inactive or significantly less active, it provides strong evidence that the specific three-dimensional architecture of the natural product is essential for its interaction with its cellular target.

Furthermore, the development of synthetic routes that allow for the introduction of reporter tags or photoaffinity labels represents a future direction for designing mechanistic probes. While not yet explicitly reported for the communesin family, the established synthetic strategies could be adapted to incorporate such functionalities. These probes would be invaluable tools for target identification and validation, allowing researchers to directly identify the cellular proteins that Communesin F and its potent derivatives bind to, thereby elucidating their molecular mechanism of action. The synthesis of analogs based on biosynthetic and computational studies further represents a rational approach to probe the natural assembly and biological relevance of this complex scaffold. acs.org

Preclinical Investigation of Biological Activities of Communiol F

In Vitro Cellular Assays and Model Systems

No research data is available for the in vitro investigation of Communiol F.

Assessment of General Cell Viability and Growth Modulation

No studies were found that assess the effects of this compound on cell viability or growth.

Exploration of Specific Molecular Targets and Pathways

No molecular targets or signaling pathways associated with this compound have been identified in the scientific literature.

Enzymatic Inhibition or Activation Profiling in Model Systems

There are no available reports on the enzymatic inhibition or activation profile of this compound.

Preclinical Animal Model Studies (Mechanistic and Pathway-Oriented)

No preclinical animal studies involving this compound have been published.

Use of Established Disease Models for Mechanistic Insight

There is no evidence of this compound being used in any established disease models for mechanistic studies.

Pharmacokinetic and Biodistribution Studies in Research Models (Non-Clinical)

No data on the pharmacokinetic or biodistribution properties of this compound in any research model is available.

Based on the conducted research, there is currently no specific scientific literature or detailed research data available for a compound explicitly named "this compound" being investigated or used as a chemical probe in biological systems. Searches for this compound have not yielded the specific findings required to construct the detailed and scientifically accurate article as outlined.

The term "this compound" does not appear in the indexed scientific literature related to chemical probes, target identification, or preclinical biological investigations. While related terms like "trans-communal" and compounds from Ferula communis are mentioned in broader chemical and biological studies, there is no direct information available to fulfill the request for an article focused solely on "this compound" with detailed research findings and data tables as specified in the instructions.

Therefore, it is not possible to generate the requested article while adhering to the requirements of scientific accuracy and detailed, sourced content.

Advanced Methodologies in Communiol F Research

Chemoinformatic and Molecular Docking Studies

Chemoinformatics provides a powerful lens through which the structural and physicochemical properties of fungal metabolites can be analyzed and compared to vast libraries of known compounds. nih.gov For a molecule like Communiol F, chemoinformatic tools are essential for navigating the complex chemical space of fungal natural products and identifying its potential as a lead for drug discovery. nih.govmdpi.com

Chemoinformatic Analysis:

Initial chemoinformatic assessment of this compound would involve calculating a range of molecular descriptors. These descriptors help in classifying the compound and predicting its drug-likeness based on established principles like Lipinski's Rule of Five. Fungal metabolites, in general, exhibit a high degree of molecular complexity and structural diversity, often featuring a higher proportion of sp³ carbons and stereocenters compared to synthetic compound libraries. nih.govrsc.org This complexity is believed to correlate with higher target selectivity. mdpi.com

A comparative analysis would place this compound within the broader chemical space of natural products. By using molecular fingerprints—bitwise representations of molecular structure—researchers can quantify the structural similarity of this compound to other known bioactive compounds, including other tetrahydrofuran-containing polyketides. nih.govrsc.org This can offer initial hypotheses about its potential biological activities.

Interactive Data Table: Predicted Physicochemical Properties of this compound

The following table illustrates the type of data generated in a chemoinformatic analysis for this compound (C₁₁H₁₈O₃).

| Property | Predicted Value | Drug-Likeness Comparison |

| Molecular Weight | 198.26 g/mol | Compliant (Rule of 5: <500) |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Compliant (Rule of 5: <5) |

| Hydrogen Bond Donors | 1-2 | Compliant (Rule of 5: <5) |

| Hydrogen Bond Acceptors | 3 | Compliant (Rule of 5: <10) |

| Rotatable Bonds | 3-4 | Indicates good oral bioavailability |

| Fraction of sp³ Carbons (Fsp³) | > 0.6 | High, typical for natural products |

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se In the context of this compound, docking studies are instrumental in identifying potential protein targets. researchgate.net The process involves generating a three-dimensional model of this compound and "docking" it into the binding sites of a panel of known protein targets, often those implicated in disease pathways.

For instance, given that many polyketides exhibit antimicrobial or cytotoxic activities, potential targets for this compound could include enzymes essential for microbial survival or proteins involved in cell cycle regulation, such as tubulin or protein kinases. sci-hub.sepnas.org The docking simulations calculate a binding energy or score, which represents the predicted affinity of this compound for the target protein. mdpi.com Lower binding energies suggest a more stable interaction. These in-silico predictions help prioritize which compound-target interactions should be validated through experimental assays, thereby saving significant time and resources. researchgate.net

Application of Modern Analytical Techniques in Research

The structural elucidation and detailed chemical profiling of fungal secondary metabolites like this compound rely on a suite of advanced analytical techniques. These methods are characterized by their high sensitivity, resolution, and ability to analyze complex mixtures. mdpi.comnih.gov

The primary tools for the structural characterization of a novel compound are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govacs.org For this compound, 1D (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments would be used to piece together its carbon skeleton and establish the connectivity between atoms. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition (C₁₁H₁₈O₃). acs.orgnih.gov

Modern research increasingly employs hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is a cornerstone technique in metabolomics for profiling the secondary metabolites present in a fungal extract. nih.gov It allows for the rapid dereplication of known compounds—quickly identifying molecules that have been previously characterized—and highlighting potentially novel structures like this compound within a complex mixture from a Podospora communis culture. frontiersin.org

Ultra-High-Performance Liquid Chromatography (UHPLC): When coupled with mass spectrometry (UHPLC-MS), this technique offers faster analysis times and higher resolution compared to standard HPLC, enabling better separation of isomers and closely related compounds within the communiol family. uq.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile polyketides, GC-MS can be used for the analysis of smaller, more volatile derivatives of this compound or other metabolites produced by the fungus. mdpi.com

Interactive Data Table: Analytical Techniques in this compound Characterization

| Analytical Technique | Application in this compound Research | Type of Data Generated |

| 1D & 2D NMR Spectroscopy | Elucidation of the complete 3D structure and stereochemistry. | Chemical shifts, coupling constants, through-bond correlations. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular formula. | High-accuracy mass-to-charge (m/z) ratio. |

| LC-HRMS | Profiling metabolites in fungal extracts, dereplication. | Chromatographic retention time and mass spectra for multiple compounds. |

| UHPLC-QTOF-MS | High-resolution separation and fragmentation analysis for structural confirmation. | Precise mass data and MS/MS fragmentation patterns. |

These techniques, often used in combination, provide a comprehensive picture of the chemical nature of this compound and its biosynthetic relatives. uq.edu.au

High-Throughput Screening for Target Identification

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds for a specific biological activity. mdpi.com For a novel natural product like this compound, HTS is the primary method used to move from an isolated molecule to one with a known biological function, enabling the identification of its molecular targets. pnas.orgmdpi.com

The process typically involves screening this compound against a panel of assays. These can be:

Cell-based assays: These assays use whole cells to measure a biological response, such as cell death (cytotoxicity), inhibition of proliferation, or modulation of a specific signaling pathway. mdpi.com For example, this compound could be tested against a panel of cancer cell lines or pathogenic microbes. springernature.com

Target-based assays: These are biochemical assays that measure the effect of a compound on a specific, purified protein, such as an enzyme or receptor. mdpi.com This approach is used when chemoinformatic or docking studies have predicted a likely target.

A typical HTS workflow for this compound would involve preparing the compound in microtiter plates and using robotic systems to dispense it into wells containing the cells or protein targets. Automated readers then measure the output (e.g., fluorescence, absorbance) to determine the compound's activity. mdpi.com

Interactive Data Table: Illustrative HTS Campaign for this compound

| Assay Type | Target/System | Potential Measured Endpoint | Implication of a "Hit" |

| Cell-Based | Panel of human cancer cell lines (e.g., MCF-7, HepG2) | Inhibition of cell growth (IC₅₀ value) | Potential as an anticancer agent |

| Cell-Based | Fungal pathogens (e.g., Candida albicans) | Minimum Inhibitory Concentration (MIC) | Potential as an antifungal agent |

| Target-Based | Purified enzyme (e.g., a protein kinase) | Inhibition of enzyme activity (IC₅₀ value) | Identification of a specific molecular target |

| Target-Based | Receptor binding assay | Displacement of a known ligand | Activity as a receptor agonist or antagonist |

Hits from an initial HTS campaign—where this compound shows significant activity—are then subjected to further validation and dose-response studies to confirm the effect and determine its potency. mdpi.com This systematic screening approach is crucial for uncovering the therapeutic potential of novel fungal metabolites.

Future Directions and Research Perspectives for Communiol F

Unexplored Biosynthetic Pathways and Enzymes

A fundamental understanding of how Communiol F is produced in nature is paramount for its sustainable production and the potential for bioengineering derivatives. The biosynthetic pathway of many complex natural products involves a series of enzymatic transformations. researchgate.netnih.gov Future research should focus on identifying the gene cluster responsible for this compound biosynthesis.

Key research questions in this area include:

Identification of the Core Scaffold-Synthesizing Enzyme: Is the core structure of this compound assembled by a polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), a terpene cyclase, or a hybrid of these? nih.gov

Elucidation of Tailoring Enzyme Functions: What are the specific roles of tailoring enzymes, such as oxidoreductases, transferases, and halogenases, in modifying the core scaffold to produce the final structure of this compound?

Characterization of Novel Enzymatic Mechanisms: Does the biosynthetic pathway of this compound involve any unprecedented enzymatic reactions that could be harnessed for broader synthetic applications?

To address these questions, a combination of genomic analysis, gene knockout studies, and in vitro enzymatic assays will be essential. nih.gov The heterologous expression of the identified biosynthetic gene cluster in a model organism could confirm the pathway and provide a platform for producing this compound and its analogs.

Table 1: Hypothetical Enzymes in the this compound Biosynthetic Pathway

| Enzyme Class | Hypothesized Function in this compound Biosynthesis | Potential for Further Study |

| Polyketide Synthase (PKS) | Assembly of the core carbon skeleton. | Engineering of PKS domains to generate novel polyketide backbones. |

| Cytochrome P450 Monooxygenase | Introduction of hydroxyl groups or other oxidative modifications. | Investigation of substrate specificity and catalytic mechanism. |

| Methyltransferase | Addition of methyl groups to specific positions. | Exploration of the role of methylation in biological activity. |

| Glycosyltransferase | Attachment of a sugar moiety. | Generation of glyco-diversified analogs with altered solubility and bioactivity. |

Development of Novel Synthetic Strategies and Methodologies

While biosynthesis provides a natural route to this compound, chemical synthesis offers a versatile platform for producing larger quantities, verifying the structure, and creating analogs that are not accessible through biological methods. Future synthetic research should aim to develop efficient and scalable total syntheses of this compound.

Areas of focus for synthetic chemists include:

Convergent Synthetic Routes: Designing synthetic pathways where complex fragments of the molecule are synthesized independently and then joined together in the later stages.

Stereoselective Synthesis: Developing methods to control the three-dimensional arrangement of atoms in the molecule, which is often crucial for biological activity.

Catalytic Methods: Employing modern catalytic reactions to improve the efficiency and environmental friendliness of the synthesis.

A successful total synthesis would not only provide access to this compound for further studies but also pave the way for the systematic exploration of its structure-activity relationships (SAR).

Further Elucidation of Mechanistic Biological Interactions

Preliminary studies may have indicated a particular biological activity for this compound, but a deeper understanding of its mechanism of action at the molecular level is crucial for its development as a therapeutic agent or a chemical probe. nih.govnih.gov

Future mechanistic studies should investigate:

Direct Molecular Targets: Identifying the specific proteins, enzymes, or nucleic acids with which this compound directly interacts. This can be achieved through techniques such as affinity chromatography, proteomics, and thermal shift assays.

Cellular Pathway Modulation: Determining how the interaction of this compound with its target(s) affects cellular signaling pathways.

Structural Biology of Interactions: Obtaining high-resolution crystal structures of this compound in complex with its biological target to visualize the precise molecular interactions.

A thorough understanding of the mechanism of action will be invaluable for optimizing the efficacy and selectivity of this compound and for predicting potential off-target effects.

Table 2: Potential Research Approaches to Elucidate the Mechanism of Action of this compound

| Research Approach | Objective | Expected Outcome |

| Affinity-Based Proteomics | Identify direct binding partners of this compound. | A list of candidate protein targets for further validation. |

| Transcriptomic Analysis (RNA-seq) | Characterize changes in gene expression upon treatment with this compound. | Insight into the cellular pathways modulated by the compound. |

| X-ray Crystallography | Determine the 3D structure of this compound bound to its target. | A detailed understanding of the molecular basis of interaction. |

| Cellular Imaging | Visualize the subcellular localization of this compound. | Information on where the compound acts within the cell. |

Potential for Derivatization in Chemical Biology and Material Science Research

The core structure of this compound can serve as a scaffold for the creation of new molecules with tailored properties for various applications in chemical biology and material science. nih.govresearchgate.net

Probe Development: Functional groups can be introduced into the this compound structure to attach fluorescent dyes, biotin tags, or photo-crosslinkers. These probes would be instrumental in studying the compound's mechanism of action and identifying its cellular targets.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization of different parts of the this compound molecule and subsequent biological testing will help to identify the key structural features required for its activity. This knowledge can guide the design of more potent and selective analogs.

Polymer Integration: this compound or its derivatives could be incorporated into polymer backbones to create new materials with unique biological or physical properties.

Surface Functionalization: The compound could be attached to the surfaces of materials to confer specific properties, such as antimicrobial or antifouling capabilities.

Self-Assembling Systems: Depending on its chemical structure, derivatives of this compound could be designed to self-assemble into well-defined nanostructures with potential applications in nanotechnology and drug delivery.

The potential for derivatization highlights the versatility of this compound as a molecular scaffold for a wide range of scientific explorations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.